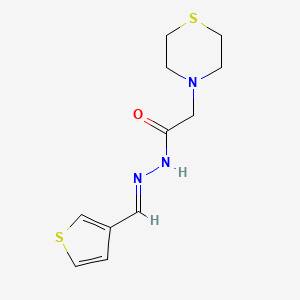![molecular formula C11H10N6O2 B5507990 1-{5-methyl-1-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazol-4-yl}ethanone](/img/structure/B5507990.png)
1-{5-methyl-1-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazol-4-yl}ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest belongs to a class of heterocyclic compounds that have drawn significant attention due to their versatile chemical properties and potential applications in various fields, including pharmaceuticals and materials science. Heterocyclic compounds featuring pyrrol, oxadiazol, and triazol rings are particularly noted for their interesting chemical and physical properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, starting from simple precursors to achieve the desired heterocyclic frameworks. For instance, compounds with 1,3,4-oxadiazole and triazole rings can be synthesized through cyclization reactions involving hydrazide and isothiocyanate precursors, followed by reactions with halogen-containing compounds to introduce additional functional groups (Attaby et al., 2006).
Molecular Structure Analysis
The molecular structure of these compounds is characterized using techniques such as X-ray crystallography, which reveals the arrangement of atoms within the molecule and the conformational relationships between different rings. For example, the crystal structure analysis of a similar triazole compound showed the dihedral angles between the triazole ring and adjacent molecular planes, providing insights into the compound's stereochemistry (Inkaya et al., 2013).
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis and Applications
Synthesis and Structural Analysis : A study presented the synthesis of a compound through the reaction of 5-[(1H-1,2,4-triazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol and a specific ketone. This work primarily focused on the compound's crystalline structure and intermolecular interactions, highlighting its potential for further chemical application and study (Xu et al., 2005).
Antiviral Activity Research : Another research explored the synthesis of heterocyclic compounds derived from 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone. These compounds showed potential antiviral activities, suggesting their significance in medical chemistry for developing new therapeutic agents (Attaby et al., 2006).
Antimicrobial Activity Studies : A study on 1-(5-mercapto-1,3,4-oxadiazol-2-yl) -2-(pyridine-2-ylamino)ethanone demonstrated significant antimicrobial activities. This research provides an example of how similar heterocyclic compounds could be applied in the development of new antimicrobial agents (Salimon et al., 2011).
Drug-likeness Prediction and Microbial Investigation : Research involving the synthesis of dihydropyrrolone conjugates from a benzoyl triazole compound explored their antibacterial, antifungal, and antimycobacterial activities. This study not only provided insights into the compounds' biological activities but also investigated their drug-likeness properties, suggesting the potential for pharmaceutical applications (Pandya et al., 2019).
Corrosion Inhibition : A specific triazole-derived compound was investigated for its effectiveness as a corrosion inhibitor for mild steel in an acidic environment. This study illustrates an industrial application of heterocyclic compounds, showing how they can be utilized in materials science to protect metals from corrosion (Jawad et al., 2020).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[5-methyl-1-(4-pyrrol-1-yl-1,2,5-oxadiazol-3-yl)triazol-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6O2/c1-7-9(8(2)18)12-15-17(7)11-10(13-19-14-11)16-5-3-4-6-16/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOHNQSKAMALMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=NON=C2N3C=CC=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanone, 1-[5-methyl-1-(4-pyrrol-1-yl-furazan-3-yl)-1H-[1,2,3]triazol-4-yl]- | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{4-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5507912.png)
![{(3R*,5R*)-5-[(dimethylamino)methyl]-1-[4-(5-methyl-2-furyl)benzoyl]piperidin-3-yl}methanol](/img/structure/B5507937.png)
![2-ethyl-N-(pyridin-2-ylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5507938.png)
![N-1,9-dioxaspiro[5.5]undec-4-yl-2,6-dimethoxynicotinamide](/img/structure/B5507948.png)

![2-({5-[(2-isopropylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-1,3-thiazol-2-ylacetamide](/img/structure/B5507965.png)
![2-[(2,6-dimethoxypyridin-3-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5507969.png)
![3-[(4-ethylphenyl)amino]-1-(5-methyl-2-furyl)-1-propanone](/img/structure/B5507981.png)
![8-[(1,1-dioxidotetrahydro-2H-thiopyran-3-yl)methyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5507986.png)
![5-[(4-chloro-2-methylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5508003.png)

![N-methyl-2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(tetrahydro-2H-thiopyran-4-yl)acetamide](/img/structure/B5508012.png)
